pep2-SVKE

Description

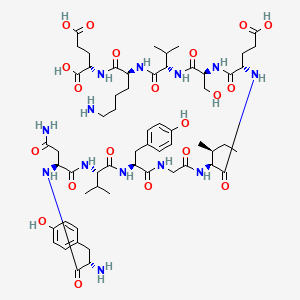

Structure

2D Structure

Properties

Molecular Formula |

C59H89N13O20 |

|---|---|

Molecular Weight |

1300.4 g/mol |

IUPAC Name |

(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-4-oxobutanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]-3-methylpentanoyl]amino]-4-carboxybutanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylbutanoyl]amino]hexanoyl]amino]pentanedioic acid |

InChI |

InChI=1S/C59H89N13O20/c1-7-31(6)49(58(90)65-38(19-21-45(78)79)53(85)69-42(28-73)55(87)72-47(29(2)3)56(88)64-37(10-8-9-23-60)52(84)66-39(59(91)92)20-22-46(80)81)70-44(77)27-63-51(83)40(25-33-13-17-35(75)18-14-33)68-57(89)48(30(4)5)71-54(86)41(26-43(62)76)67-50(82)36(61)24-32-11-15-34(74)16-12-32/h11-18,29-31,36-42,47-49,73-75H,7-10,19-28,60-61H2,1-6H3,(H2,62,76)(H,63,83)(H,64,88)(H,65,90)(H,66,84)(H,67,82)(H,68,89)(H,69,85)(H,70,77)(H,71,86)(H,72,87)(H,78,79)(H,80,81)(H,91,92)/t31-,36-,37-,38-,39-,40-,41-,42-,47-,48-,49-/m0/s1 |

InChI Key |

AHURAWWDQDDHNP-OIKDQGPWSA-N |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCC(=O)O)C(=O)O)NC(=O)CNC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC2=CC=C(C=C2)O)N |

Appearance |

White lyophilised solid |

Purity |

>98 % |

sequence |

YNVYGIESVKE |

storage |

-20°C |

Origin of Product |

United States |

Foundational & Exploratory

The Function of pep2-SVKE: A Technical Guide for Neurobiology Researchers

An In-depth Technical Guide on the Core Functions and Experimental Applications of pep2-SVKE and its Active Analogue, pep2-SVKI

Audience: Researchers, scientists, and drug development professionals in the field of neurobiology and pharmacology.

Introduction

In the intricate landscape of synaptic plasticity, the modulation of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors plays a pivotal role in the mechanisms underlying learning and memory. A key process in this regulation is the activity-dependent internalization of AMPA receptors, a cellular event that leads to long-term depression (LTD), a persistent decrease in synaptic strength. The peptide this compound, and its active counterpart pep2-SVKI, are crucial tools for dissecting the molecular machinery governing this process. This technical guide provides a comprehensive overview of the function of this compound, primarily as an inactive control, by detailing the mechanism of action of its active analogue, pep2-SVKI, and outlining experimental protocols for their use in studying AMPA receptor trafficking and synaptic plasticity.

Core Concepts: AMPA Receptor Trafficking and Long-Term Depression

The C-terminal domain of the GluA2 subunit of AMPA receptors is a critical hub for protein-protein interactions that dictate the receptor's stability at the postsynaptic membrane. Specifically, the terminal amino acid sequence -SVKI is a binding motif for proteins containing PDZ (Postsynaptic density-95/Discs large/Zonula occludens-1) domains, such as the glutamate receptor-interacting protein (GRIP), AMPA receptor-binding protein (ABP), and protein interacting with C kinase 1 (PICK1). These interactions are fundamental for the anchoring of GluA2-containing AMPA receptors at the synapse.

The induction of LTD, often triggered by low-frequency stimulation or the activation of N-methyl-D-aspartate receptors (NMDARs) and metabotropic glutamate receptors (mGluRs), leads to a cascade of signaling events that disrupt these interactions.[1] This disruption facilitates the clathrin-mediated endocytosis of AMPA receptors, resulting in a reduction of synaptic strength.

The Role of pep2-SVKI and this compound

pep2-SVKI is a synthetic peptide corresponding to the last ten amino acids of the C-terminus of the GluA2 subunit (sequence: YNVYGIESVKI).[2][3][4] Its primary function is to act as a competitive inhibitor, disrupting the binding of the GluA2 C-terminus to PDZ domain-containing proteins like GRIP, ABP, and PICK1.[2][3][4] By doing so, pep2-SVKI effectively prevents the internalization of AMPA receptors and, consequently, blocks the induction of LTD.[2][3][4] This makes it an invaluable tool for investigating the molecular mechanisms of synaptic depression.

This compound , in contrast, is an inactive control peptide. Its sequence is identical to pep2-SVKI except for the substitution of the C-terminal isoleucine (I) with a glutamic acid (E) (sequence: YNVYGIESVKE). This single amino acid change is sufficient to abolish its ability to bind to the relevant PDZ domains.[5] Therefore, the primary function of this compound is to be used in parallel with pep2-SVKI in experiments to demonstrate that the observed effects of pep2-SVKI are due to its specific disruption of the GluA2-PDZ protein interaction and not a consequence of non-specific peptide effects.

Quantitative Data Summary

The following table summarizes the key molecular and biological properties of pep2-SVKI and this compound.

| Parameter | pep2-SVKI | This compound | Reference |

| Molecular Weight | 1284.47 g/mol | 1300.43 g/mol | [2] |

| Amino Acid Sequence | YNVYGIESVKI | YNVYGIESVKE | [2] |

| Biological Activity | Inhibits GluA2-PDZ protein interactions, blocks LTD | Inactive control | [2] |

| Solubility | Soluble to 1 mg/ml in water | Soluble to 1 mg/ml in 67% acetic acid | [2] |

Signaling Pathways and Experimental Workflows

AMPA Receptor Internalization Signaling Pathway

The following diagram illustrates the signaling pathway leading to AMPA receptor internalization during LTD and the inhibitory action of pep2-SVKI.

Caption: AMPA Receptor internalization pathway and the inhibitory action of pep2-SVKI.

Experimental Workflow for Investigating LTD

This diagram outlines a typical experimental workflow to assess the effect of pep2-SVKI and this compound on the induction of LTD in neuronal cultures or brain slices.

Caption: Experimental workflow for studying LTD with pep2-SVKI and this compound.

Experimental Protocols

The following provides a generalized protocol for inducing and measuring LTD in hippocampal slices, incorporating the use of pep2-SVKI and this compound. Specific parameters may need to be optimized for different preparations and experimental setups.

Hippocampal Slice Preparation

-

Anesthetize and decapitate an adult rodent according to approved institutional animal care and use committee protocols.

-

Rapidly dissect the brain and place it in ice-cold, oxygenated (95% O₂, 5% CO₂) artificial cerebrospinal fluid (aCSF).

-

Prepare 300-400 µm thick coronal or sagittal hippocampal slices using a vibratome.

-

Transfer slices to a recovery chamber with oxygenated aCSF at 32-34°C for at least 1 hour before recording.

Electrophysiological Recording

-

Transfer a single slice to a recording chamber continuously perfused with oxygenated aCSF at 28-30°C.

-

Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).

-

Establish a stable baseline of fEPSP responses by delivering single pulses at a low frequency (e.g., 0.05 Hz) for at least 20 minutes.

Peptide Application

-

Prepare stock solutions of pep2-SVKI and this compound in their respective recommended solvents (water for pep2-SVKI, 67% acetic acid for this compound) and dilute to the final desired concentration in aCSF. A vehicle control group containing the solvent should also be prepared.

-

After establishing a stable baseline, switch the perfusion to aCSF containing either vehicle, pep2-SVKI (e.g., 10 µM), or this compound (e.g., 10 µM).

-

Continue to record baseline activity for another 20-30 minutes during peptide perfusion to ensure the peptide has entered the tissue and is not having an acute effect on baseline transmission.

LTD Induction

-

Induce LTD by applying a low-frequency stimulation (LFS) protocol. A common protocol is 900 pulses delivered at 1 Hz.[6][7]

-

Alternative protocols, such as paired-pulse low-frequency stimulation (PP-LFS), may also be used.

Post-LTD Recording and Analysis

-

Immediately following the LFS protocol, resume baseline stimulation (0.05 Hz) and record fEPSPs for at least 60 minutes.

-

For data analysis, normalize the fEPSP slope to the average slope during the pre-LTD baseline period.

-

Compare the magnitude of depression 50-60 minutes post-LFS across the different experimental groups (vehicle, pep2-SVKI, this compound). A significant reduction in the depression of the fEPSP slope in the pep2-SVKI group compared to the vehicle and this compound groups indicates a successful blockade of LTD.

Conclusion

This compound serves a critical, albeit passive, role in the study of synaptic plasticity. Its function as an inactive control is indispensable for validating the specific inhibitory effects of pep2-SVKI on the interaction between the GluA2 AMPA receptor subunit and its PDZ domain-containing binding partners. The combined use of these peptides provides a robust experimental paradigm to investigate the molecular underpinnings of AMPA receptor trafficking and its role in long-term depression. This guide provides the foundational knowledge and experimental framework for researchers to effectively utilize these powerful tools in their exploration of the dynamic molecular processes that govern learning and memory.

References

- 1. Frontiers | The Regulation of AMPA Receptor Endocytosis by Dynamic Protein-Protein Interactions [frontiersin.org]

- 2. pep2-SVKI (CAS 328944-75-8): R&D Systems [rndsystems.com]

- 3. pep2-SVKI | TargetMol [targetmol.com]

- 4. pep2-SVKI | CAS 328944-75-8 | Tocris Bioscience [tocris.com]

- 5. Proteins interactions implicated in AMPA receptor trafficking: a clear destination and an improving route map - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Assessment of different induction protocols to elicit long-term depression (LTD) in the rat visual cortex in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Increased Susceptibility to Induction of Long-Term Depression and Long-Term Potentiation Reversal during Aging - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Mechanism of Action of pep2-SVKE

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of pep2-SVKE, a critical tool in neuroscience research. While initially cataloged by some vendors with ambiguous functions, the scientific literature firmly establishes this compound as the inactive control peptide for its active counterpart, pep2-SVKI. The primary utility and, therefore, the "mechanism of action" of this compound is to serve as a negative control in experiments designed to probe the role of AMPA receptor trafficking in synaptic plasticity. This guide will elucidate the mechanism of the active peptide, pep2-SVKI, to provide a clear context for the inactive nature of this compound, present relevant data in a structured format, detail experimental protocols where it is used, and provide visualizations of the key signaling pathways and experimental workflows.

Introduction: Defining this compound

This compound is a synthetic peptide whose significance is defined by its relationship to pep2-SVKI, an inhibitor peptide that corresponds to the last ten amino acids of the C-terminus of the GluA2 subunit of the AMPA receptor.[1][2] Pep2-SVKI is instrumental in studying the mechanisms of synaptic plasticity, specifically long-term depression (LTD). This compound differs from the active peptide by a single amino acid substitution (Isoleucine to Glutamic acid), which renders it unable to perform the inhibitory functions of pep2-SVKI.[3][4] Its primary role in research is to confirm that the effects observed with pep2-SVKI are due to the specific inhibition of the targeted protein-protein interaction and not some non-specific peptide effect.

The Core Mechanism: AMPA Receptor Trafficking and Synaptic Plasticity

The strength of synaptic connections in the brain is not static; it is dynamically modulated in response to neural activity. This phenomenon, known as synaptic plasticity, is fundamental to learning and memory. Two primary forms of synaptic plasticity are Long-Term Potentiation (LTP), a strengthening of synapses, and Long-Term Depression (LTD), a weakening of synapses.

A key mechanism underlying synaptic plasticity is the trafficking of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors to and from the postsynaptic membrane. The number of AMPA receptors at the synapse directly correlates with the strength of that synapse. LTD is often associated with the removal, or internalization, of AMPA receptors from the synaptic membrane. This internalization is a tightly regulated process involving the interaction of the C-terminal tail of AMPA receptor subunits, particularly GluA2, with a network of scaffolding proteins.

Mechanism of Action: The Active Peptide, pep2-SVKI

To understand the role of this compound, one must first understand the mechanism of pep2-SVKI. The C-terminus of the GluA2 subunit contains a PDZ-binding motif. PDZ domains are common structural domains in signaling proteins that are responsible for protein-protein interactions. Scaffolding proteins containing PDZ domains, such as G lutamate R eceptor I nteracting P rotein (GRIP), A MPA Receptor B inding P rotein (ABP), and P rotein I nteracting with C K inase 1 (PICK1), bind to this motif on GluA2.[1][2][5] This interaction is crucial for the stabilization and internalization of GluA2-containing AMPA receptors.

Pep2-SVKI is a peptide with the sequence YNVYGIESVKI, mimicking this C-terminal tail of GluA2.[1] When introduced into a neuron, it acts as a competitive inhibitor, disrupting the binding of GluA2 to GRIP, ABP, and PICK1.[1][2][5] By preventing this interaction, pep2-SVKI blocks the internalization of AMPA receptors, which in turn increases the amplitude of AMPA receptor-mediated currents and blocks the induction of LTD.[1][3][5]

The Inactive Control: The Role of this compound

This compound has the sequence YNVYGIESVKE.[4] The critical difference is the substitution of the second to last amino acid from Isoleucine (I), a hydrophobic amino acid, to Glutamic acid (E), a negatively charged amino acid. This single change is sufficient to abolish the peptide's ability to bind to the PDZ domains of GRIP, ABP, and PICK1.

Therefore, the "mechanism of action" of this compound is its inability to interfere with the GluA2-scaffolding protein interaction. When used in an experiment alongside pep2-SVKI, it demonstrates that the observed physiological effects (e.g., blockage of LTD) are a direct result of the specific disruption of the GluA2-PDZ interaction, as the inactive peptide has no effect.[3]

Data Presentation

The following tables summarize the key properties of pep2-SVKI and this compound for direct comparison.

Table 1: Peptide Properties

| Property | pep2-SVKI (Active Peptide) | This compound (Inactive Control) | Reference(s) |

| Sequence | Y-N-V-Y-G-I-E-S-V-K-I | Y-N-V-Y-G-I-E-S-V-K-E | [1],[4] |

| CAS Number | 328944-75-8 | 1315378-76-7 | [1],[4] |

| Molecular Formula | C₆₀H₉₃N₁₃O₁₈ | C₅₉H₈₉N₁₃O₂₀ | [1],[4] |

| Molecular Weight | 1284.47 g/mol | 1300.43 g/mol | [1],[4] |

Table 2: Functional Comparison

| Function | pep2-SVKI (Active Peptide) | This compound (Inactive Control) | Reference(s) |

| Binding to GRIP/ABP/PICK1 | Yes | No | [5],[3] |

| Effect on AMPA-R Internalization | Blocks Internalization | No Effect | [3],[6] |

| Effect on LTD | Blocks LTD | No Effect | [5],[1] |

| Effect on AMPA-R Currents | Increases Amplitude | No Effect | [5],[2] |

Experimental Protocols

This compound is used as a control in a variety of experimental paradigms. Below is a generalized protocol for an electrophysiology experiment designed to test the role of GluA2-dependent AMPA receptor internalization in LTD.

Objective: To determine if LTD in hippocampal CA1 neurons is dependent on the interaction of GluA2 with PDZ domain-containing proteins.

Materials:

-

Hippocampal brain slices from rodents.

-

Artificial cerebrospinal fluid (aCSF).

-

Recording pipettes filled with intracellular solution.

-

Pep2-SVKI (experimental peptide).

-

This compound (control peptide).

-

Stimulating and recording electrodes.

-

Electrophysiology rig (amplifier, digitizer, etc.).

-

LTD induction stimulus protocol (e.g., low-frequency stimulation, LFS, 1 Hz for 15 minutes).

Methodology:

-

Slice Preparation: Prepare acute hippocampal slices (300-400 µm thick) and allow them to recover in oxygenated aCSF.

-

Patch-Clamp Recording:

-

Obtain whole-cell patch-clamp recordings from CA1 pyramidal neurons.

-

The intracellular solution in the recording pipette will contain either the active peptide, pep2-SVKI (e.g., at 50 µM), or the inactive control peptide, this compound (at the same concentration). A third group with no peptide can also be included.

-

Allow the peptide to diffuse into the cell for a baseline period (e.g., 15-20 minutes).

-

-

Baseline Recording: Record baseline excitatory postsynaptic currents (EPSCs) evoked by stimulating Schaffer collateral afferents. A stable baseline should be established for at least 20 minutes.

-

LTD Induction: Apply an LTD-inducing stimulus, such as LFS (1 Hz for 15 minutes).

-

Post-Induction Recording: Continue to record EPSCs for at least 60 minutes following the LTD induction protocol.

-

Data Analysis:

-

Normalize the amplitude of the EPSCs to the pre-LTD baseline.

-

Compare the degree of depression in the three groups: no peptide, this compound, and pep2-SVKI.

-

Expected Outcome: The "no peptide" and "this compound" groups should show a significant depression of the EPSC amplitude, indicative of successful LTD. The "pep2-SVKI" group should show little to no depression, indicating that blocking the GluA2-PDZ interaction prevents LTD. The lack of effect in the this compound group confirms the specificity of the pep2-SVKI peptide.

-

Mandatory Visualizations

Signaling Pathway Diagrams

Caption: AMPA Receptor Internalization Pathway in LTD.

Caption: Comparative binding mechanism of pep2-SVKI and this compound.

Experimental Workflow Diagram

Caption: Generalized workflow for an LTD experiment using control peptides.

Conclusion

This compound is a vital reagent in the field of neuroscience for the study of synaptic plasticity. Its mechanism of action is defined by its inaction—it serves as a specific and reliable negative control for the active peptide, pep2-SVKI. By using this compound in parallel with pep2-SVKI, researchers can confidently attribute observed effects, such as the blockage of long-term depression, to the specific disruption of the interaction between the GluA2 AMPA receptor subunit and its postsynaptic scaffolding partners. This ensures the validity and specificity of findings related to the molecular mechanisms of learning and memory.

References

- 1. pep2-SVKI (CAS 328944-75-8): R&D Systems [rndsystems.com]

- 2. pep2-SVKI | TargetMol [targetmol.com]

- 3. Antibodies Against the NH2-Terminus of the GluA Subunits Affect the AMPA-Evoked Releasing Activity: The Role of Complement - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound (CAS 1315378-76-7): R&D Systems [rndsystems.com]

- 5. pep2-SVKI (1597) by Tocris, Part of Bio-Techne [bio-techne.com]

- 6. pep2-SVKI acetate | GluR | TargetMol [targetmol.com]

An In-depth Technical Guide to the Structure and Sequence of pep2-SVKE

For Researchers, Scientists, and Drug Development Professionals

Abstract

pep2-SVKE is a synthetic peptide widely utilized in neuroscience research as a crucial negative control for studies investigating the trafficking and regulation of AMPA (α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid) receptors. This technical guide provides a comprehensive overview of the structure, sequence, and function of this compound. It details its relationship with its active analog, pep2-SVKI, and its role in the context of the GluA2 AMPA receptor subunit and its interaction with PDZ domain-containing proteins. This document also includes a detailed, generalized protocol for its synthesis, quantitative data on its biological activity, and visualizations of the relevant signaling pathways and experimental workflows.

Structure and Sequence of this compound

This compound is a decapeptide with the amino acid sequence Tyr-Asn-Val-Tyr-Gly-Ile-Glu-Ser-Val-Lys-Glu (YNVYGIESVKE). The key feature of this compound lies in its C-terminal residue, glutamic acid (E). This distinguishes it from its active counterpart, pep2-SVKI, which terminates with lysine (K). This single amino acid substitution is responsible for the functional inactivation of the peptide.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Amino Acid Sequence | YNVYGIESVKE |

| Molecular Formula | C₅₉H₈₉N₁₃O₂₀ |

| Molecular Weight | 1300.43 g/mol |

| Canonical SMILES | CCC(C)C(C(=O)NC(CCC(=O)O)C(=O)NC(CO)C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NC(CCC(=O)O)C(=O)O)NC(=O)CNC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(C(C)C)NC(=O)C(CC(=O)N)NC(=O)C(CC2=CC=C(C=C2)O)N |

| CAS Number | 1315378-76-7 |

Mechanism of Action (Inaction)

This compound serves as an inactive control peptide because it fails to disrupt the crucial protein-protein interactions that regulate the trafficking of AMPA receptors. Specifically, it does not bind to the PDZ (Postsynaptic density-95/Discs large/Zonula occludens-1) domains of scaffolding proteins such as Glutamate Receptor Interacting Protein (GRIP), AMPA Receptor Binding Protein (ABP), and Protein Interacting with C Kinase 1 (PICK1).

The active analog, pep2-SVKI, mimics the C-terminal sequence of the GluA2 subunit of the AMPA receptor and competitively inhibits the binding of GluA2 to these PDZ domain-containing proteins. This disruption leads to alterations in AMPA receptor localization and function, including an increase in the amplitude of AMPA receptor-mediated currents and the blockade of long-term depression (LTD).

In contrast, the C-terminal glutamic acid of this compound prevents its binding to the PDZ domains of GRIP, ABP, and PICK1. Consequently, it does not interfere with the endogenous interactions between GluA2 and these scaffolding proteins, resulting in no effect on AMPA receptor trafficking or synaptic plasticity.

Quantitative Data

Table 2: Summary of Biological Activity of this compound

| Experiment | Observation | Conclusion |

| AMPA/NMDA Ratio in Hippocampal Neurons | No significant change observed. | Does not alter basal synaptic transmission. |

| Rectification of AMPA Receptor Currents | No significant change observed. | Does not alter the subunit composition of synaptic AMPA receptors. |

| Binding to GRIP, ABP, and PICK1 PDZ domains | Does not block the interaction of GluA2 with these proteins. | Inactive as a competitive inhibitor for these PDZ domain interactions. |

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of this compound

The following is a generalized protocol for the synthesis of this compound using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry, a standard method for solid-phase peptide synthesis.

Materials:

-

Rink Amide resin (or a suitable equivalent for a C-terminal amide, though this compound has a C-terminal carboxylic acid, so a Wang or similar resin is appropriate if a C-terminal acid is desired. For this protocol, we will assume a C-terminal carboxylic acid and the use of a Wang resin).

-

Fmoc-protected amino acids: Fmoc-Tyr(tBu)-OH, Fmoc-Asn(Trt)-OH, Fmoc-Val-OH, Fmoc-Gly-OH, Fmoc-Ile-OH, Fmoc-Glu(OtBu)-OH, Fmoc-Ser(tBu)-OH, Fmoc-Lys(Boc)-OH.

-

Coupling reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

-

Base: DIPEA (N,N-Diisopropylethylamine).

-

Deprotection solution: 20% piperidine in DMF (N,N-Dimethylformamide).

-

Solvents: DMF, DCM (Dichloromethane), Methanol.

-

Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% water.

-

Ether (cold).

Procedure:

-

Resin Swelling: Swell the Wang resin in DMF for 1-2 hours in a reaction vessel.

-

First Amino Acid Loading:

-

Couple Fmoc-Glu(OtBu)-OH to the resin using a suitable activation method (e.g., with HBTU/DIPEA).

-

Allow the reaction to proceed for 2-4 hours.

-

Wash the resin thoroughly with DMF and DCM.

-

Perform a Kaiser test to confirm the completion of the coupling.

-

-

Peptide Chain Elongation (Iterative Cycles):

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc protecting group from the N-terminus of the growing peptide chain.

-

Wash the resin with DMF.

-

Amino Acid Coupling:

-

Pre-activate the next Fmoc-protected amino acid (e.g., Fmoc-Lys(Boc)-OH) with HBTU/DIPEA in DMF for 5-10 minutes.

-

Add the activated amino acid solution to the resin.

-

Allow the coupling reaction to proceed for 1-2 hours.

-

-

Wash the resin with DMF.

-

Perform a Kaiser test to confirm complete coupling. If the test is positive (indicating incomplete coupling), repeat the coupling step.

-

Repeat this deprotection-coupling-wash cycle for each subsequent amino acid in the sequence (Val, Ser, Glu, Ile, Gly, Tyr, Val, Asn, Tyr).

-

-

Final Fmoc Deprotection: After the final amino acid has been coupled, remove the N-terminal Fmoc group as described above.

-

Cleavage and Side-Chain Deprotection:

-

Wash the resin with DCM and dry it under vacuum.

-

Treat the resin with the cleavage cocktail for 2-3 hours at room temperature. This will cleave the peptide from the resin and remove the side-chain protecting groups.

-

Filter the resin and collect the filtrate containing the crude peptide.

-

-

Peptide Precipitation and Purification:

-

Precipitate the crude peptide by adding cold ether to the filtrate.

-

Centrifuge to pellet the peptide and discard the ether.

-

Wash the peptide pellet with cold ether.

-

Dry the crude peptide.

-

Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

-

Characterization: Confirm the identity and purity of the final product using mass spectrometry and analytical HPLC.

Visualizations

Signaling Pathway of AMPA Receptor Trafficking

The Role of pep2-SVKE in Elucidating AMPA Receptor Trafficking: A Technical Guide

This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on the use of the peptide pep2-SVKE in the study of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor trafficking and its role in synaptic plasticity. By functioning as a critical negative control, this compound has been instrumental in validating the specific molecular interactions that govern the dynamic movement of AMPA receptors at the synapse.

Core Concepts: AMPA Receptors and Synaptic Plasticity

AMPA receptors are ionotropic glutamate receptors that mediate the majority of fast excitatory synaptic transmission in the central nervous system. Their dynamic trafficking into and out of the postsynaptic membrane is a fundamental mechanism underlying synaptic plasticity, the process by which the strength of a synapse is modified. Two well-studied forms of synaptic plasticity are long-term potentiation (LTP), a long-lasting enhancement in signal transmission, and long-term depression (LTD), a long-lasting reduction in synaptic strength. The number of AMPA receptors at the synapse directly correlates with synaptic strength.

The subunit composition of AMPA receptors, which are tetramers assembled from GluA1-4 subunits, dictates their functional properties. Of particular importance is the GluA2 subunit, which renders the receptor impermeable to calcium and plays a crucial role in its trafficking and stabilization at the synapse. The intracellular C-terminal domain of the GluA2 subunit interacts with a host of scaffolding and trafficking proteins, making this region a key regulatory hub for synaptic plasticity.

The GluA2 C-Terminus and its Protein Interactors

The C-terminal tail of the GluA2 subunit contains specific motifs that mediate interactions with several key intracellular proteins. These interactions are critical for the regulated endocytosis (removal from the synapse) and exocytosis (insertion into the synapse) of AMPA receptors.

-

PDZ Domain-Containing Proteins: A primary interaction occurs via a C-terminal PDZ-binding motif. This allows GluA2 to bind to proteins such as:

-

GRIP (Glutamate Receptor Interacting Protein) and ABP (AMPA Receptor Binding Protein): These proteins are thought to anchor AMPA receptors at the postsynaptic density.

-

PICK1 (Protein Interacting with C Kinase 1): PICK1 is implicated in the internalization of GluA2-containing AMPA receptors, a key step in the expression of LTD.

-

-

NSF (N-ethylmaleimide-sensitive fusion protein): This ATPase interacts with the GluA2 C-terminus at a site distinct from the PDZ-binding motif. The NSF-GluA2 interaction is essential for maintaining the surface expression of AMPA receptors at the synapse. Disruption of this interaction leads to a rundown of synaptic currents.

-

AP2 (Adaptor Protein 2): This clathrin adaptor complex is a core component of the endocytic machinery. It binds to a region on the GluA2 C-terminus that overlaps with the NSF binding site and is required for NMDA receptor-induced internalization of AMPA receptors during LTD.

This compound: The Inactive Control

To investigate the specific roles of these protein-protein interactions, researchers utilize synthetic peptides that can competitively inhibit these binding events.

-

pep2-SVKI (Sequence: YNVYGIESVKI): This peptide corresponds to the last 10 amino acids of the C-terminus of the GluA2 subunit. By mimicking this sequence, pep2-SVKI effectively disrupts the binding of GluA2 to PDZ domain-containing proteins like GRIP, ABP, and PICK1. This disruption has been shown to block the induction of LTD and increase the amplitude of AMPA receptor-mediated currents.

-

This compound (Sequence: YNVYGIESVKE): This peptide is the critical inactive control for pep2-SVKI. It features a single amino acid substitution, where the C-terminal Isoleucine (I) is replaced with a Glutamic acid (E). This seemingly minor change is sufficient to abolish the peptide's ability to bind to the relevant PDZ domains. Therefore, any biological effect observed with pep2-SVKI but not with this compound can be confidently attributed to the specific disruption of the GluA2-PDZ interaction.

The use of this compound is essential to rule out non-specific effects that could arise from the introduction of a peptide into a cell, such as changes in osmotic pressure or unintended interactions with other cellular components.

Data Presentation: Quantitative Comparison of Active vs. Control Peptides

The following tables summarize quantitative data from key studies that have utilized this compound as a negative control to validate the effects of active peptides targeting the GluA2 C-terminus.

| Experiment | Condition | Parameter Measured | Result | Significance | Reference |

| Hippocampal Synaptic Plasticity | Control (no peptide) | AMPA/NMDA Ratio | Baseline | N/A | |

| Expression of pep2-SVKI | AMPA/NMDA Ratio | Reduction | p < 0.05 | ||

| Expression of pep2-EVKI | AMPA/NMDA Ratio | Reduction | p < 0.05 | ||

| Expression of this compound | AMPA/NMDA Ratio | No significant change | N/S | ||

| Presynaptic AMPA Autoreceptor Function | (S)AMPA-evoked [³H]D-Asp release | Control | Baseline | N/A | |

| Entrapment with pep2-SVKI | (S)AMPA-evoked [³H]D-Asp release | Significant Increase | p < 0.05 | ||

| Entrapment with this compound | (S)AMPA-evoked [³H]D-Asp release | No significant change | N/S | ||

| Cocaine Seeking Behavior | Reinstatement Test (Saline vehicle) | Active Lever Presses | 89.5 ± 18.56 | N/A | |

| Microinjection of Pep2-EVKI | Active Lever Presses | 32.0 ± 13.51 | p < 0.0333 | ||

| Microinjection of this compound | Active Lever Presses | No significant effect reported | N/S |

Table 1: Summary of quantitative data from studies using this compound as a control. Note: pep2-EVKI is another active peptide that selectively blocks PICK1-GluA2 interactions.

Experimental Protocols

Detailed methodologies are crucial for the successful application of these peptides in research. Below are generalized protocols for key experiments cited in the literature.

Peptide Synthesis and Preparation

-

Synthesis: Peptides such as this compound and pep2-SVKI are typically synthesized using standard solid-phase peptide synthesis (SPPS) protocols.

-

Purification: Following synthesis, the crude peptide is purified, usually by reverse-phase high-performance liquid chromatography (RP-HPLC), to achieve high purity (>95%).

-

Characterization: The identity and purity of the final peptide product are confirmed using techniques like mass spectrometry (MS).

-

Solubilization and Storage: Peptides are typically dissolved in a suitable solvent (e.g., water or DMSO) to create a stock solution, which is then aliquoted and stored at -20°C or -80°C to prevent degradation.

-

Membrane Permeability: For intracellular delivery in vivo or in slice preparations, peptides are often conjugated to a cell-penetrating peptide, such as a modified tetrapeptide (Trp-d-Arg-Phe-Lys), to facilitate translocation across the cell membrane.

Intracellular Peptide Delivery

-

For Cultured Neurons: Peptides are typically included in the recording pipette solution for whole-cell patch-clamp recordings. The peptide then diffuses from the pipette into the cell. A concentration of 10-100 µM is commonly used.

-

For Brain Slices: Viral expression of the peptide sequence can be used for long-term expression in specific neuronal populations.

-

For In Vivo Studies: Peptides, rendered membrane-permeable, are dissolved in a sterile saline solution and delivered directly into the brain region of interest (e.g., the nucleus accumbens) via stereotaxic microinjection. A typical injection might involve 5 µg of peptide in a 0.5 µl volume.

Electrophysiology for Synaptic Plasticity

-

Preparation: Prepare acute brain slices (e.g., hippocampal slices, 300-400 µm thick) from rodents.

-

Recording: Perform whole-cell patch-clamp recordings from pyramidal neurons in the CA1 region.

-

Baseline Recording: Record baseline excitatory postsynaptic currents (EPSCs) evoked by stimulating Schaffer collaterals.

-

Peptide Infusion: If using pipette delivery, allow the peptide (e.g., this compound or pep2-SVKI) to diffuse into the cell for 15-20 minutes before plasticity induction.

-

LTD Induction: Induce LTD by applying a low-frequency stimulation (LFS) protocol (e.g., 1-3 Hz for 10-15 minutes) while holding the postsynaptic neuron at a depolarized potential.

-

Post-Induction Recording: Continue to record EPSCs for at least 60 minutes post-LFS to determine the magnitude and stability of LTD.

-

Analysis: Compare the magnitude of depression in cells infused with this compound versus those infused with the active peptide. The AMPA/NMDA ratio can be calculated by measuring the peak amplitude of the AMPA receptor-mediated current at -70 mV and the NMDA receptor-mediated current at +40 mV.

Biochemical Pull-Down Assay

-

Lysate Preparation: Prepare lysates from cultured cells or brain tissue expressing the relevant proteins (e.g., GST-tagged GluA2 C-terminus).

-

Incubation: Incubate the lysate with beads coupled to a bait protein (e.g., GST-GluA2).

-

Competition: In parallel incubations, include the control peptide (this compound) or the active peptide (pep2-SVKI) at various concentrations to compete for binding.

-

Washing: Wash the beads extensively to remove non-specific binders.

-

Elution and Detection: Elute the bound proteins from the beads and analyze them by SDS-PAGE and Western blotting using an antibody against the prey protein (e.g., PICK1).

-

Analysis: A successful active peptide will reduce the amount of prey protein pulled down with the bait, while this compound should have no effect.

Visualization of Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key molecular interactions and experimental logic.

Caption: GluA2-PDZ protein interaction and its disruption by pep2-SVKI.

pep2-SVKE and its relation to long-term depression

Foreword: On pep2-SVKE and Long-Term Depression

This technical guide addresses the cellular and molecular mechanisms of long-term depression (LTD), a fundamental process of synaptic plasticity in the central nervous system. The initial request for this document centered on the relationship between a specific peptide, this compound, and LTD. However, a comprehensive review of the current scientific literature did not yield any direct evidence or studies linking this compound to the induction or modulation of long-term depression.

Information available on this compound describes it as a protein kinase inhibitor with potential applications in oncology research. Its role, if any, in synaptic plasticity and neuroscience remains uncharacterized in the public domain.

Therefore, this guide will focus exclusively on the well-documented mechanisms of long-term depression. It is intended for researchers, scientists, and drug development professionals who seek a detailed understanding of the signaling pathways, experimental methodologies, and quantitative aspects of this critical area of neurobiology. We will proceed with an in-depth exploration of LTD, with the understanding that its connection to this compound is not established at this time.

An In-Depth Technical Guide to the Core Mechanisms of Long-Term Depression (LTD)

Introduction

Long-term depression (LTD) is a form of synaptic plasticity characterized by a persistent, activity-dependent reduction in the efficacy of synaptic transmission. Lasting for hours or longer, LTD is the functional counterpart to long-term potentiation (LTP) and is crucial for refining neural circuits, motor learning, and memory formation. The process ensures that synaptic strengths do not saturate, thereby preserving the brain's capacity for encoding new information. LTD is observed in various regions of the central nervous system, including the hippocampus, cerebellum, striatum, and cortex, with distinct molecular mechanisms underlying its expression in different neuronal populations. A primary mechanism for the expression of many forms of LTD is the internalization of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors from the postsynaptic membrane.

Core Signaling Pathways in LTD Induction

The induction of LTD is typically triggered by specific patterns of synaptic activity, often low-frequency stimulation (e.g., 1 Hz), which leads to a modest, yet prolonged, increase in postsynaptic calcium (Ca²⁺) concentration. This contrasts with the large, transient Ca²⁺ influx that typically induces LTP. The source and downstream effectors of this Ca²⁺ signal are critical determinants of the specific form of LTD.

1.1 NMDAR-Dependent LTD in the Hippocampus

In the CA1 region of the hippocampus, the canonical form of LTD is dependent on the activation of N-methyl-D-aspartate receptors (NMDARs).

-

Calcium Influx and Calcineurin Activation : Low-frequency stimulation leads to a modest influx of Ca²⁺ through NMDARs. This level of Ca²⁺ is sufficient to activate protein phosphatases, most notably the calcium-dependent phosphatase calcineurin (also known as PP2B).

-

Dephosphorylation Cascades : Calcineurin activation initiates a cascade of dephosphorylation events. It dephosphorylates and activates protein phosphatase 1 (PP1), which in turn dephosphorylates key substrates, including the GluA1 subunit of AMPA receptors. This dephosphorylation is a critical step for the subsequent internalization of these receptors.

1.2 mGluR-Dependent LTD

Another major form of LTD is dependent on the activation of metabotropic glutamate receptors (mGluRs), particularly Group I mGluRs (mGluR1 and mGluR5). This form of LTD is prominent in the cerebellum and hippocampus.

-

PLC Activation and Second Messengers : Activation of Group I mGluRs stimulates phospholipase C (PLC), leading to the production of diacylglycerol (DAG) and inositol trisphosphate (IP₃).

-

PKC Activation and Calcium Release : IP₃ triggers the release of Ca²⁺ from intracellular stores, while DAG, in conjunction with Ca²⁺, activates protein kinase C (PKC). PKC phosphorylates AMPA receptor subunits, which paradoxically, in this context, facilitates their removal from the synapse.

1.3 Cerebellar LTD: A Model of mGluR-Dependent Plasticity

Cerebellar LTD, occurring at the synapse between parallel fibers (PF) and Purkinje cells (PC), is a well-studied model of motor learning. It requires the coincident activation of two inputs: the parallel fibers and a single climbing fiber (CF).

-

Synergistic Action : Glutamate release from PFs activates both AMPA receptors and mGluR1 on the Purkinje cell. The CF input provides a powerful depolarization that causes a large influx of Ca²⁺ through voltage-gated calcium channels.

-

Convergence on PKC : The synergistic rise in intracellular Ca²⁺ and DAG production leads to a robust activation of PKC.

-

AMPAR Internalization : Activated PKC phosphorylates the GluA2 subunit of AMPA receptors, leading to their clathrin-mediated endocytosis. This removal of AMPA receptors from the postsynaptic membrane reduces the synaptic strength, resulting in LTD.

Below are diagrams illustrating these key signaling pathways.

The Role of pep2-SVKE in Elucidating AMPA Receptor Trafficking: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The peptide pep2-SVKE has emerged as a critical tool in the field of neuroscience, specifically in the study of synaptic plasticity. While initial reports suggested potential anticancer properties, its primary and well-documented application lies as an inactive control peptide for pep2-SVKI.[1] The latter is a widely used inhibitor of the protein-protein interactions crucial for the trafficking of the GluA2 subunit of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors. Understanding the function of this compound is therefore intrinsically linked to the function of pep2-SVKI and the broader mechanisms of synaptic plasticity, particularly long-term depression (LTD).

This technical guide provides an in-depth overview of this compound, focusing on its discovery and development as a control peptide, the signaling pathways it helps to investigate, and the experimental protocols in which it is employed.

Core Concepts: The GluA2 Subunit and Synaptic Plasticity

The trafficking of AMPA receptors to and from the postsynaptic membrane is a fundamental mechanism underlying synaptic plasticity, the process by which synapses strengthen or weaken over time. The GluA2 subunit is of particular interest because its presence in the AMPA receptor complex renders the receptor impermeable to calcium. The regulated removal of GluA2-containing AMPA receptors from the synapse is a key step in the induction of LTD.

This removal is mediated by the interaction of the C-terminal domain of GluA2 with a number of scaffolding proteins that contain PDZ domains. These include:

-

GRIP (Glutamate Receptor Interacting Protein)

-

ABP (AMPA Receptor Binding Protein)

-

PICK1 (Protein Interacting with C Kinase 1)

The interaction between the C-terminus of GluA2 and these PDZ domain-containing proteins is essential for the stabilization of the receptor at the synapse. Disruption of these interactions can lead to the internalization of GluA2-containing AMPA receptors, a key process in LTD.

pep2-SVKI: The Active Peptide

pep2-SVKI is a synthetic peptide that corresponds to the last 10 amino acids of the C-terminus of the GluA2 subunit.[2] Its sequence is YNVYGIESVKI. By mimicking the C-terminal tail of GluA2, pep2-SVKI competitively inhibits the interaction between GluA2 and PDZ domain-containing proteins like GRIP, ABP, and PICK1.[2] This disruption of protein-protein interactions has been shown to block the induction of LTD and increase the amplitude of AMPA receptor-mediated currents.[2]

This compound: The Inactive Control

To ensure that the effects observed with pep2-SVKI are specifically due to the disruption of the GluA2-PDZ interaction, a control peptide is required. This is the role of this compound. It is an analog of pep2-SVKI where a key amino acid is altered, rendering it inactive as an inhibitor of the GluA2-PDZ interaction. The use of this compound in parallel experiments allows researchers to control for any non-specific effects of introducing a peptide into a biological system.

Physicochemical Properties

The following table summarizes the key properties of pep2-SVKI and this compound.

| Property | pep2-SVKI | This compound |

| Function | Inhibitor of GluA2-PDZ protein interactions | Inactive control peptide |

| Sequence | YNVYGIESVKI | Information not publicly available |

| Molecular Formula | C60H93N13O18 | C59H89N13O20 |

| Molecular Weight | 1284.47 g/mol | 1300.4 g/mol |

| CAS Number | 328944-75-8 | 1315378-76-7 |

Signaling Pathway and Mechanism of Action

The diagram below illustrates the signaling pathway involving the GluA2 subunit of the AMPA receptor and the mechanism of inhibition by pep2-SVKI, for which this compound serves as a crucial experimental control.

References

The Unseen Partner: A Technical Guide to the Application of pep2-SVKE as a Negative Control in AMPA Receptor Trafficking Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

The intricate dance of protein-protein interactions (PPIs) governs the vast majority of cellular processes. In the realm of neuroscience, the dynamic regulation of neurotransmitter receptor localization at the synapse is a critical mechanism underlying learning, memory, and synaptic plasticity. A key player in this process is the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, the primary mediator of fast excitatory synaptic transmission in the central nervous system. The trafficking of AMPA receptors to and from the postsynaptic membrane is tightly controlled by a complex network of interacting proteins. Understanding these interactions is paramount for deciphering the molecular basis of synaptic function and for developing therapeutic strategies for neurological and psychiatric disorders.

This technical guide focuses on a crucial but often overlooked tool in the study of AMPA receptor trafficking: the peptide pep2-SVKE . While its counterpart, pep2-SVKI , has gained prominence as a potent inhibitor of a key protein-protein interaction, the true value of this compound lies in its role as a meticulously designed negative control. This document will provide an in-depth exploration of the molecular context in which these peptides operate, detail experimental protocols for their use, present quantitative data underscoring the importance of a proper control, and offer visualizations of the relevant signaling pathways and experimental workflows.

Core Concepts: The GluA2 C-terminus and its Interacting Partners

The trafficking and synaptic stabilization of AMPA receptors are largely dictated by the intracellular C-terminal domain of their subunits. The GluA2 subunit is of particular importance as its presence renders the AMPA receptor impermeable to calcium, a feature with profound implications for synaptic plasticity. The C-terminus of GluA2 contains a PDZ (Postsynaptic density-95/Discs large/Zonula occludens-1) binding motif, -SVKI, which facilitates its interaction with several scaffolding and trafficking proteins.

Key interacting proteins for the GluA2 C-terminus include:

-

Glutamate Receptor Interacting Protein (GRIP) and AMPA Receptor Binding Protein (ABP) : These multi-PDZ domain proteins are thought to anchor AMPA receptors at the postsynaptic density, thereby stabilizing them at the synapse.

-

Protein Interacting with C Kinase 1 (PICK1) : This protein is implicated in the internalization and intracellular trafficking of AMPA receptors, particularly during long-term depression (LTD), a form of synaptic plasticity characterized by a decrease in synaptic strength.

The peptide pep2-SVKI is a synthetic peptide that mimics the last 10 amino acids of the C-terminus of the GluA2 subunit. By competitively binding to the PDZ domains of proteins like GRIP, ABP, and PICK1, pep2-SVKI disrupts the interaction between these proteins and endogenous GluA2.[1][2] This disruption has been shown to increase the amplitude of AMPA receptor-mediated currents and block the induction of LTD.[1][2]

This is where This compound enters the experimental paradigm. It is an inactive control peptide that is analogous to pep2-SVKI, with a single amino acid substitution: the C-terminal isoleucine (I) is replaced with a glutamic acid (E). This seemingly minor change is sufficient to abolish its ability to bind to the relevant PDZ domains. Therefore, any observed effects of pep2-SVKI can be confidently attributed to the specific disruption of the GluA2-PDZ protein interaction, provided that this compound, when used in parallel experiments, elicits no such effects.

Data Presentation: The Importance of a Negative Control

The following table summarizes quantitative data from a study investigating the role of AMPA receptor trafficking in the nucleus accumbens in a model of cocaine-seeking behavior. The study utilized pep2-EVKI (a variant of pep2-SVKI) to disrupt the GluA2-PICK1 interaction and this compound as a negative control.

| Treatment Group | Mean Active Lever Presses (± SEM) | Statistical Significance vs. Saline/Cocaine |

| Saline + Cocaine | 35.2 ± 4.1 | - |

| pep2-EVKI + Cocaine | 12.5 ± 2.8 | p < 0.05 |

| This compound + Cocaine | 31.8 ± 3.5 | Not Significant |

Data adapted from Famous et al., 2008. The study used a peptide variant, pep2-EVKI, which also disrupts the GluA2-PICK1 interaction.

As the data clearly indicates, the active peptide (pep2-EVKI) significantly attenuated cocaine-seeking behavior, while the inactive control peptide (this compound) had no significant effect compared to the saline control. This demonstrates the critical importance of using a well-designed negative control to ensure that the observed phenotype is a direct result of the intended molecular intervention.

Mandatory Visualizations

Signaling Pathway of GluA2 C-terminus Interactions

Caption: GluA2 C-terminus interaction with GRIP/ABP and PICK1.

Experimental Workflow: Investigating the Role of GluA2-PDZ Interactions in Long-Term Depression (LTD)

Caption: Electrophysiological workflow for studying LTD with peptide inhibitors.

Experimental Protocols

Co-Immunoprecipitation of GluA2 and GRIP from Rat Brain Lysates

This protocol is adapted from established methods to verify the interaction between GluA2 and GRIP and can be used to test the efficacy of pep2-SVKI in disrupting this interaction.

Materials:

-

Adult rat forebrain tissue

-

Lysis Buffer: 1% Deoxycholate, 50 mM Tris-HCl (pH 9.0), 50 mM NaCl, 1 mM EDTA, with protease and phosphatase inhibitors.

-

Antibodies: anti-GluA2, anti-GRIP1, Rabbit IgG (as a negative control).

-

Protein A/G Sepharose beads.

-

Wash Buffer: Lysis buffer with 0.1% Deoxycholate.

-

SDS-PAGE and Western blotting reagents.

Procedure:

-

Homogenize rat forebrain tissue in ice-cold Lysis Buffer.

-

Centrifuge the homogenate at 100,000 x g for 1 hour at 4°C.

-

Collect the supernatant (solubilized membrane proteins).

-

Pre-clear the lysate by incubating with Protein A/G Sepharose beads for 1 hour at 4°C.

-

Centrifuge and collect the pre-cleared supernatant.

-

Incubate the pre-cleared lysate with anti-GluA2 antibody or Rabbit IgG overnight at 4°C with gentle rotation.

-

Add Protein A/G Sepharose beads and incubate for 2-3 hours at 4°C.

-

Wash the beads three times with Wash Buffer.

-

Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

-

Analyze the eluates by SDS-PAGE and Western blotting using anti-GRIP1 antibody.

To test the inhibitory peptide, the lysate can be pre-incubated with pep2-SVKI or this compound (e.g., 50-100 µM) for 1-2 hours before the addition of the immunoprecipitating antibody.

Whole-Cell Patch-Clamp Electrophysiology in Hippocampal Slices

This protocol provides a framework for investigating the effect of pep2-SVKI and this compound on synaptic plasticity, such as Long-Term Depression (LTD).

Materials:

-

Acute hippocampal slices from rodents.

-

Artificial cerebrospinal fluid (aCSF).

-

Patch pipettes (3-5 MΩ).

-

Internal solution containing (in mM): 115 Cs-methanesulfonate, 20 CsCl, 10 HEPES, 2.5 MgCl2, 4 Na2-ATP, 0.4 Na-GTP, 10 Na-phosphocreatine, 0.6 EGTA (pH 7.25).

-

pep2-SVKI and this compound peptides to be added to the internal solution (e.g., 50 µM).

-

Electrophysiology recording setup.

Procedure:

-

Prepare acute hippocampal slices (300-400 µm thick) and allow them to recover in aCSF for at least 1 hour.

-

Transfer a slice to the recording chamber and perfuse with aCSF.

-

Establish a whole-cell patch-clamp recording from a CA1 pyramidal neuron.

-

Allow the peptide from the internal solution to diffuse into the cell for at least 15-20 minutes.

-

Record baseline excitatory postsynaptic currents (EPSCs) evoked by stimulating Schaffer collaterals at a low frequency (e.g., 0.05 Hz) for 20 minutes.

-

Induce LTD by applying a low-frequency stimulation protocol (e.g., 900 pulses at 1 Hz).

-

Continue recording EPSCs for at least 60 minutes post-induction.

-

Analyze the data by normalizing the EPSC amplitude to the baseline period. Compare the magnitude of depression between cells recorded with control internal solution, pep2-SVKI, and this compound.

Conclusion

References

- 1. GluA2 (GluR2) Regulates Metabotropic Glutamate Receptor-Dependent Long-Term Depression through N-Cadherin-Dependent and Cofilin-Mediated Actin Reorganization - PMC [pmc.ncbi.nlm.nih.gov]

- 2. GRIP1 and 2 regulate activity-dependent AMPA receptor recycling via exocyst complex interactions - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Use of a Novel Neurotrophic Peptide (pep2-SVKE) in Primary Neuron Cultures

Disclaimer: The peptide "pep2-SVKE" is not documented in publicly available scientific literature. The following application notes and protocols are provided as a generalized guide for researchers, scientists, and drug development professionals on how a hypothetical neurotrophic or neuroprotective peptide with these characteristics could be utilized in primary neuron cultures. The experimental data and signaling pathways are representative examples based on the known effects of other neuroactive peptides.

Application Notes

Introduction

This compound is a novel synthetic peptide with potential neurotrophic and neuroprotective properties. These application notes provide a framework for utilizing this compound in primary neuron cultures to investigate its effects on neuronal survival, neurite outgrowth, and synaptogenesis. Primary neuron cultures are an essential in vitro model system for studying neuronal development, function, and degeneration.[1][2][3]

Potential Applications

-

Neuroprotection Assays: Evaluating the ability of this compound to protect primary neurons from various insults, such as excitotoxicity, oxidative stress, or amyloid-beta toxicity.

-

Neurite Outgrowth Studies: Quantifying the effect of this compound on the elongation and branching of axons and dendrites, which is crucial for neuronal connectivity.

-

Synaptogenesis and Synaptic Plasticity: Investigating the role of this compound in the formation and function of synapses, key processes for learning and memory.

-

Drug Discovery Screening: Using primary neuron cultures treated with this compound as a platform to screen for small molecules or other agents that may enhance or inhibit its neurotrophic effects.

-

Disease Modeling: Applying this compound to primary neuron models of neurodegenerative diseases like Alzheimer's or Parkinson's to assess its therapeutic potential.[2]

Data Presentation

The following tables summarize representative quantitative data from hypothetical experiments using this compound in primary cortical neuron cultures.

Table 1: Effect of this compound on Neuronal Viability under Oxidative Stress

| Treatment Group | Concentration (µM) | Neuronal Viability (%) |

| Vehicle Control | 0 | 100 |

| Oxidative Stressor | - | 45 ± 5.2 |

| This compound + Oxidative Stressor | 1 | 62 ± 4.8 |

| This compound + Oxidative Stressor | 5 | 78 ± 6.1 |

| This compound + Oxidative Stressor | 10 | 85 ± 5.5 |

Table 2: Effect of this compound on Neurite Outgrowth in Hippocampal Neurons

| Treatment Group | Concentration (µM) | Average Neurite Length (µm) | Number of Primary Neurites |

| Vehicle Control | 0 | 150 ± 12.3 | 4.2 ± 0.8 |

| This compound | 1 | 210 ± 15.1 | 5.1 ± 0.6 |

| This compound | 5 | 280 ± 20.5 | 5.8 ± 0.9 |

| This compound | 10 | 310 ± 18.9 | 6.2 ± 0.7 |

Experimental Protocols

Protocol 1: Preparation of Primary Cortical Neuron Cultures

This protocol describes the isolation and culturing of primary cortical neurons from embryonic day 18 (E18) mouse pups.

Materials:

-

Timed-pregnant mouse (E18)

-

Dissection medium: HBSS with 1% penicillin-streptomycin

-

Digestion solution: Papain (20 units/mL) in dissection medium

-

Plating medium: Neurobasal medium with B-27 supplement, GlutaMAX, and 1% penicillin-streptomycin[4]

-

Poly-D-lysine coated culture plates or coverslips

-

Sterile dissection tools

Procedure:

-

Euthanize the pregnant mouse according to approved institutional guidelines and collect the embryos.

-

Dissect the cerebral cortices from the embryonic brains in cold dissection medium.

-

Mince the cortical tissue into small pieces.

-

Incubate the tissue in the digestion solution for 15-20 minutes at 37°C.

-

Gently triturate the tissue with a fire-polished Pasteur pipette to obtain a single-cell suspension.

-

Centrifuge the cell suspension at 200 x g for 5 minutes.

-

Resuspend the cell pellet in pre-warmed plating medium.

-

Determine cell viability and density using a hemocytometer and trypan blue exclusion.

-

Plate the neurons at a desired density (e.g., 1 x 10^5 cells/cm²) on poly-D-lysine coated surfaces.

-

Incubate the cultures at 37°C in a humidified atmosphere of 5% CO2.

Protocol 2: Treatment of Primary Neurons with this compound

Materials:

-

Primary neuron cultures (e.g., at 3-5 days in vitro, DIV)

-

This compound stock solution (e.g., 1 mM in sterile water or DMSO)

-

Fresh culture medium

Procedure:

-

Prepare serial dilutions of this compound in fresh culture medium to the desired final concentrations.

-

Carefully remove half of the old medium from each well of the cultured neurons.

-

Add an equal volume of the medium containing the appropriate concentration of this compound or vehicle control to each well.

-

Return the cultures to the incubator and continue the incubation for the desired duration (e.g., 24-72 hours).

Protocol 3: Immunocytochemistry for Neuronal Markers and Imaging

Materials:

-

Primary antibodies (e.g., anti-MAP2 for dendrites, anti-Tau for axons, anti-Synapsin I for presynaptic terminals)

-

Fluorescently labeled secondary antibodies

-

Paraformaldehyde (PFA) for fixation

-

Permeabilization buffer (e.g., PBS with 0.25% Triton X-100)

-

Blocking solution (e.g., PBS with 5% goat serum)

-

DAPI for nuclear staining

-

Fluorescence microscope

Procedure:

-

Fix the neuron cultures with 4% PFA in PBS for 15 minutes at room temperature.

-

Wash the cells three times with PBS.

-

Permeabilize the cells with permeabilization buffer for 10 minutes.

-

Wash three times with PBS.

-

Block non-specific antibody binding with blocking solution for 1 hour.

-

Incubate the cells with primary antibodies diluted in blocking solution overnight at 4°C.

-

Wash three times with PBS.

-

Incubate with fluorescently labeled secondary antibodies and DAPI diluted in blocking solution for 1-2 hours at room temperature, protected from light.

-

Wash three times with PBS.

-

Mount the coverslips on microscope slides and image using a fluorescence microscope.

-

Analyze images using appropriate software to quantify neurite length, branching, and synapse density.

Mandatory Visualization

Caption: Hypothetical signaling pathway of this compound in primary neurons.

Caption: Experimental workflow for assessing this compound effects.

References

- 1. Culturing primary neurons from rat hippocampus and cortex - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Primary Neuron Culture & Isolation Service - Creative Biolabs [neuros.creative-biolabs.com]

- 3. Primary Neuron Cultures: Techniques, Applications, and Yields — Stretchable microelectrode arrays for in vitro biomedical research [bmseed.com]

- 4. Cryopreserved Primary Neurons from Cortex and Hippocampus | Thermo Fisher Scientific - KR [thermofisher.com]

Application Notes and Protocols for pep2-SVKE in Immunoprecipitation Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

pep2-SVKE is a synthetic peptide that serves as an inactive control for pep2-SVKI. The latter is a well-characterized inhibitor peptide corresponding to the C-terminal 10 amino acids of the AMPA receptor subunit GluA2 (YNVYGIESVKI). pep2-SVKI competitively disrupts the interaction between GluA2 and PDZ domain-containing proteins such as GRIP (Glutamate Receptor Interacting Protein), ABP (AMPA Receptor Binding Protein), and PICK1 (Protein Interacting with C Kinase 1). These interactions are crucial for the trafficking and synaptic localization of AMPA receptors, and their disruption is known to block the induction of long-term depression (LTD).

The this compound peptide, with the sequence YNVYGIESVKE, contains a substitution of the C-terminal isoleucine with a glutamic acid. This modification renders the peptide inactive in disrupting the GluA2-GRIP interaction. Therefore, this compound is an essential negative control in experiments investigating the role of this interaction in cellular processes, including immunoprecipitation assays.

These application notes provide detailed protocols for the use of this compound in co-immunoprecipitation (co-IP) experiments to validate the specificity of protein-protein interactions with the GluA2 subunit of AMPA receptors.

Signaling Pathway of Muscarinic Acetylcholine Receptor-Dependent LTD

The following diagram illustrates the signaling pathway involved in muscarinic acetylcholine receptor (mAChR)-dependent LTD, highlighting the role of the GluA2-GRIP interaction that can be investigated using pep2-SVKI and the control peptide this compound.

Experimental Protocols

Co-Immunoprecipitation to Validate GluA2-GRIP Interaction using this compound

This protocol describes a peptide competition co-immunoprecipitation assay to demonstrate the specificity of the interaction between the GluA2 subunit of the AMPA receptor and its interacting protein, GRIP. The active peptide, pep2-SVKI, should disrupt this interaction, while the inactive control peptide, this compound, should not.

Materials and Reagents:

-

Cell or Tissue Lysate: Containing endogenous or overexpressed GluA2 and GRIP.

-

Antibodies:

-

Anti-GluA2 antibody (for immunoprecipitation)

-

Anti-GRIP antibody (for western blotting)

-

Normal IgG from the same species as the IP antibody (negative control)

-

-

Peptides:

-

pep2-SVKI (active peptide)

-

This compound (inactive control peptide)

-

-

Beads: Protein A/G magnetic or agarose beads

-

Lysis Buffer: (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, with protease and phosphatase inhibitors)

-

Wash Buffer: (e.g., Lysis buffer with a lower detergent concentration or PBS with 0.1% Tween-20)

-

Elution Buffer: (e.g., 1x Laemmli sample buffer or glycine-HCl pH 2.5)

-

Neutralization Buffer: (if using acidic elution, e.g., 1M Tris-HCl pH 8.5)

Experimental Workflow:

Procedure:

-

Lysate Preparation:

-

Harvest cells or tissue and wash with ice-cold PBS.

-

Lyse in an appropriate volume of ice-cold lysis buffer.

-

Incubate on ice for 30 minutes with occasional vortexing.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

-

Collect the supernatant (lysate). Determine protein concentration using a standard assay (e.g., BCA).

-

-

Pre-clearing (Optional but Recommended):

-

To a sufficient volume of lysate (e.g., 1 mg of total protein), add normal IgG and protein A/G beads.

-

Incubate with gentle rotation for 1 hour at 4°C.

-

Centrifuge to pellet the beads and transfer the pre-cleared supernatant to a new tube.

-

-

Peptide Competition and Immunoprecipitation:

-

Divide the pre-cleared lysate into three equal aliquots.

-

Aliquot 1 (No Peptide Control): Add lysis buffer.

-

Aliquot 2 (Active Peptide): Add pep2-SVKI to a final concentration of 10-100 µM.

-

Aliquot 3 (Inactive Control): Add this compound to a final concentration of 10-100 µM.

-

Incubate with gentle rotation for 1 hour at 4°C.

-

To each aliquot, add the anti-GluA2 antibody.

-

Incubate with gentle rotation for 2-4 hours or overnight at 4°C.

-

Add pre-washed protein A/G beads to each tube.

-

Incubate with gentle rotation for an additional 1-2 hours at 4°C.

-

-

Washing:

-

Pellet the beads by centrifugation (e.g., 1,000 x g for 1 minute at 4°C).

-

Carefully remove and discard the supernatant.

-

Resuspend the beads in 1 ml of ice-cold wash buffer.

-

Repeat the wash step 3-4 times.

-

-

Elution:

-

After the final wash, remove all supernatant.

-

Resuspend the beads in 20-40 µl of 1x Laemmli sample buffer.

-

Boil the samples at 95-100°C for 5-10 minutes to elute proteins and denature them.

-

Centrifuge to pellet the beads, and collect the supernatant containing the eluted proteins.

-

-

Western Blot Analysis:

-

Resolve the eluted proteins by SDS-PAGE.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane and probe with an anti-GRIP antibody.

-

Use an appropriate secondary antibody and detection reagent to visualize the bands.

-

Data Presentation

Expected Results of Co-Immunoprecipitation with Peptide Competition

The following table summarizes the expected quantitative results from a western blot analysis of the co-immunoprecipitated samples. Band intensities for GRIP would be quantified and normalized to the "No Peptide Control" condition.

| Condition | Description | Expected GRIP Co-IP (Normalized Intensity) | Interpretation |

| No Peptide Control | Immunoprecipitation of GluA2 without any competing peptide. | 1.00 (Reference) | Baseline interaction between GluA2 and GRIP. |

| pep2-SVKI | Immunoprecipitation in the presence of the active peptide. | ~0.1 - 0.3 | The active peptide disrupts the GluA2-GRIP interaction, leading to a significant reduction in co-immunoprecipitated GRIP. |

| This compound | Immunoprecipitation in the presence of the inactive control peptide. | ~0.9 - 1.1 | The inactive peptide does not compete for the binding site, and the amount of co-immunoprecipitated GRIP is similar to the no peptide control, confirming the specificity of the interaction. |

| IgG Control | Immunoprecipitation with a non-specific IgG. | < 0.05 | Demonstrates that the anti-GluA2 antibody is specifically pulling down GluA2 and its interacting partners. |

Troubleshooting

-

High Background: Increase the number of washes, increase the stringency of the wash buffer (e.g., higher salt or detergent concentration), or perform pre-clearing of the lysate.

-

No Co-IP Signal: Ensure the lysis buffer is not too harsh and is maintaining the protein-protein interaction. Confirm that both proteins are expressed in the lysate (input control). Optimize antibody and bead concentrations.

-

This compound shows some competition: This could indicate that at high concentrations, the peptide has some weak, non-specific effects. Titrate the peptide concentration to find the optimal concentration that shows a clear difference between the active and inactive peptides.

This compound is an indispensable tool for researchers studying the molecular interactions of the AMPA receptor subunit GluA2. When used as a negative control in conjunction with the active peptide pep2-SVKI in immunoprecipitation assays, it allows for the rigorous validation of the specificity of the GluA2-GRIP interaction and its role in various signaling pathways. The protocols and data presentation guidelines provided here offer a framework for the successful implementation of this compound in your research.

Application Notes and Protocols: pep2-SVKE for In Vivo Neuroscience Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the dynamic field of neuroscience, understanding the molecular mechanisms of synaptic plasticity is paramount. Long-term depression (LTD), a persistent reduction in synaptic strength, is a crucial process for learning and memory. A key molecular event in many forms of LTD is the internalization of AMPA (α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid) receptors, particularly those containing the GluA2 subunit. The trafficking of these receptors is regulated by the interaction of the C-terminal domain of GluA2 with proteins containing PDZ (Postsynaptic density-95/Discs large/Zonula occludens-1) domains, such as GRIP, ABP, and PICK1.

To investigate the role of this interaction, researchers utilize a peptide inhibitor, pep2-SVKI , which corresponds to the last 10 amino acids of the C-terminus of the GluA2 subunit. This peptide competitively disrupts the binding of GluA2 to PDZ domain-containing proteins, thereby inhibiting AMPA receptor internalization and blocking LTD.

Crucially, to ensure the specificity of the effects observed with pep2-SVKI, a control peptide is required. pep2-SVKE serves as this essential inactive control. It is an analog of pep2-SVKI where a key amino acid is altered, rendering it incapable of disrupting the GluA2-PDZ interaction. Therefore, this compound is an indispensable tool for demonstrating that the biological effects of pep2-SVKI are specifically due to the inhibition of the GluA2-PDZ interaction and not due to non-specific peptide effects.

These application notes provide a comprehensive overview of the use of this compound as a control peptide in in vivo neuroscience research, in conjunction with its active counterpart, pep2-SVKI.

Mechanism of Action: The Role of this compound as an Inactive Control

The C-terminus of the GluA2 subunit of the AMPA receptor contains a PDZ binding motif, -SVKI. This motif is recognized and bound by PDZ domains of scaffolding proteins like GRIP, ABP, and PICK1. This interaction is critical for the stabilization and trafficking of GluA2-containing AMPA receptors at the synapse.

pep2-SVKI mimics this -SVKI motif and acts as a competitive inhibitor, preventing the endogenous GluA2 from binding to its PDZ partners. This disruption leads to an increase in the amplitude of AMPA receptor-mediated currents and the blockade of LTD.

This compound , in contrast, has a substitution in this critical motif. This single amino acid change abolishes its ability to bind to the PDZ domains of GRIP, ABP, and PICK1. Consequently, this compound does not interfere with the trafficking of AMPA receptors and does not block LTD. Its use in experiments is to confirm that any observed effects of pep2-SVKI are not due to the mere presence of a peptide but are a direct result of the specific disruption of the GluA2-PDZ interaction.

Signaling Pathway Diagram

Application Notes and Protocols for pep2-SVKE in Live-Cell Imaging

For Research Use Only. Not for use in diagnostic procedures.

Introduction

pep2-SVKE is a novel, cell-permeable, fluorogenic peptide probe designed for the real-time imaging of "Kinase X" activity in live cells. Kinase X is a critical regulator of the cellular survival pathway, making it a key target in drug discovery and cancer research. The this compound probe comprises a specific peptide sequence (SVKE) recognized and phosphorylated by Kinase X, linked to a fluorophore that exhibits a significant increase in fluorescence intensity upon phosphorylation. This allows for dynamic monitoring of Kinase X activity with high sensitivity and spatiotemporal resolution.

Principle of Detection

The this compound probe is designed to be minimally fluorescent in its non-phosphorylated state. Upon entering a live cell, if active Kinase X is present, the SVKE peptide motif is phosphorylated. This phosphorylation event induces a conformational change in the probe, relieving the quenching of the fluorophore and resulting in a strong fluorescent signal. The intensity of the fluorescence is directly proportional to the level of Kinase X activity within the cell.

Applications

-

High-throughput screening: for inhibitors or activators of the Kinase X signaling pathway.

-

Drug discovery: to assess the efficacy and mechanism of action of candidate drugs targeting Kinase X.

-

Basic research: to study the dynamics of Kinase X activation in response to various stimuli and in different cellular compartments.

-

Cancer biology: to investigate the role of Kinase X in tumor progression and resistance to therapy.

Quantitative Data

Spectral and Photophysical Properties of Phosphorylated this compound

| Property | Value |

| Excitation Maximum (λex) | 488 nm |

| Emission Maximum (λem) | 520 nm |

| Molar Extinction Coefficient | ~70,000 M⁻¹cm⁻¹ |

| Quantum Yield | > 0.6 |

| Photostability | High |

| Signal-to-Background Ratio | > 10-fold increase upon phosphorylation |

Dose-Response of a Hypothetical Kinase X Inhibitor

| Inhibitor Concentration (nM) | Normalized Fluorescence Intensity (Mean ± SD) |

| 0 (Control) | 1.00 ± 0.05 |

| 1 | 0.85 ± 0.06 |

| 10 | 0.52 ± 0.04 |

| 100 | 0.21 ± 0.03 |

| 1000 | 0.11 ± 0.02 |

Visualizations

Caption: Hypothetical Kinase X Signaling Pathway.

Caption: Experimental Workflow for this compound Imaging.

Troubleshooting & Optimization

pep2-SVKE solubility and stability issues

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility and stability of pep2-SVKE. Below you will find troubleshooting guides and frequently asked questions to ensure successful experimental outcomes.

Troubleshooting Guide

This guide addresses common issues encountered during the handling and use of this compound in a question-and-answer format.

Question: My lyophilized this compound powder will not dissolve in aqueous buffers like water or PBS. What should I do?